Product packaging for Sodium 3-chloro-4-fluorobenzoate(Cat. No.:CAS No. 1421761-18-3)

Sodium 3-chloro-4-fluorobenzoate

Cat. No.: B3102662
CAS No.: 1421761-18-3
M. Wt: 196.54 g/mol
InChI Key: YKLJXXDVYTYGJE-UHFFFAOYSA-M
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Description

Contextualization within the Field of Fluorinated and Chlorinated Aromatic Compounds

The combination of both fluorine and chlorine on the same aromatic nucleus, as seen in Sodium 3-chloro-4-fluorobenzoate, creates a unique electronic environment. This dual halogenation allows for fine-tuning of the molecule's properties, making it a valuable building block in organic synthesis. ontosight.aiontosight.ai The positions of the halogens are also crucial; in this case, the chlorine at position 3 and fluorine at position 4 relative to the carboxylate group dictate the regioselectivity of subsequent chemical transformations.

Significance of this compound as a Model System and Intermediate in Chemical Synthesis

This compound, the sodium salt of 3-chloro-4-fluorobenzoic acid, serves as a pivotal intermediate in the synthesis of more complex molecules. ontosight.ai Its utility stems from the reactivity of the carboxylate group and the influence of the halogen substituents on the aromatic ring.

The synthesis of the parent acid, 3-chloro-4-fluorobenzoic acid, can be achieved through various routes. One common laboratory method involves the oxidation of a corresponding toluene (B28343) derivative. Industrially, it can be prepared from ortho-chlorofluorobenzene through a multi-step process involving a Friedel-Crafts acylation followed by a haloform reaction. google.com The subsequent neutralization with a sodium base, such as sodium hydroxide (B78521), readily yields this compound. ontosight.ai

As an intermediate, this compound is particularly valuable in nucleophilic aromatic substitution reactions, where either the chlorine or fluorine atom can be displaced by a variety of nucleophiles. The relative reactivity of the halogens can often be controlled by the reaction conditions, allowing for selective functionalization of the aromatic ring. This makes it a versatile precursor for creating a diverse array of substituted benzoic acid derivatives.

Overview of Key Research Domains Pertaining to Halogenated Aromatic Carboxylates

The applications of halogenated aromatic carboxylates, including this compound, are extensive and continue to expand. Key research domains include:

Pharmaceuticals: These compounds are fundamental building blocks in the synthesis of a wide range of therapeutic agents. ontosight.aiontosight.ai The halogen atoms can enhance drug efficacy by improving metabolic stability and binding interactions with target proteins. mdpi.com For example, derivatives of halogenated benzoic acids have been investigated for their potential as antimicrobial and antifungal agents. nih.gov

Agrochemicals: Similar to pharmaceuticals, the inclusion of halogens can impart desirable properties to herbicides and pesticides. ontosight.ai Research focuses on developing new agrochemicals with improved potency and selectivity, and halogenated benzoates are key starting materials in this endeavor.

Materials Science: The unique electronic and physical properties of halogenated aromatic compounds make them attractive for the development of advanced materials. ontosight.aiontosight.ai They can be incorporated into polymers to modify properties such as thermal stability, flame retardancy, and optical characteristics. Research is ongoing to explore their use in creating novel materials with specific functionalities.

Interactive Data Table: Properties of this compound

PropertyValue
Chemical Formula C₇H₃ClFNaO₂
Molecular Weight 196.54 g/mol echemi.com
Appearance White crystalline solid ontosight.ai
Solubility Soluble in water and polar organic solvents ontosight.ai
CAS Number 1421761-18-3 echemi.combldpharm.com
Parent Acid 3-Chloro-4-fluorobenzoic acid ontosight.ai
Parent Acid Melting Point 133-135 °C sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3ClFNaO2 B3102662 Sodium 3-chloro-4-fluorobenzoate CAS No. 1421761-18-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;3-chloro-4-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFO2.Na/c8-5-3-4(7(10)11)1-2-6(5)9;/h1-3H,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKLJXXDVYTYGJE-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)[O-])Cl)F.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFNaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201014787
Record name Benzoic acid, 3-chloro-4-fluoro-, sodium salt (1:1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1421761-18-3
Record name Benzoic acid, 3-chloro-4-fluoro-, sodium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421761183
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3-chloro-4-fluoro-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 3-chloro-4-fluoro-, sodium salt (1:1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Sodium 3 Chloro 4 Fluorobenzoate and Its Precursors

Established Synthetic Pathways for 3-Chloro-4-fluorobenzoic Acid

The synthesis of 3-chloro-4-fluorobenzoic acid has been approached through several classical organic chemistry reactions. These methods often involve the strategic introduction of halogen substituents onto a pre-existing benzene (B151609) ring or the modification of functional groups on a substituted benzene derivative.

Electrophilic Aromatic Substitution Approaches

Electrophilic aromatic substitution (EAS) is a fundamental strategy for functionalizing aromatic rings. uci.edumasterorganicchemistry.com In the context of synthesizing 3-chloro-4-fluorobenzoic acid, this approach involves the introduction of a chlorine atom onto a fluorinated benzoic acid derivative or building the molecule through sequential substitutions on a simpler starting material. The directing effects of the existing substituents (fluoro and carboxyl or a precursor group) are critical in determining the position of the incoming electrophile. uci.edu For instance, a fluorine atom is an ortho-, para-director, while a carboxyl group is a meta-director. These directing effects must be carefully considered to achieve the desired 3-chloro-4-fluoro substitution pattern.

Halogenation of Benzoic Acid Derivatives

Direct halogenation of benzoic acid derivatives is a common method for producing halobenzoic acids. vaia.com The process involves reacting a substituted benzoic acid with a halogenating agent, often in the presence of a catalyst. For example, the chlorination of 3,4-difluorobenzoic acid can be performed using chlorinating agents in chlorosulfonic acid. google.com While not a direct synthesis of the target molecule, this illustrates the principle of modifying the halogen substitution pattern on a related benzoic acid. The challenge in these reactions is to control the regioselectivity to obtain the desired isomer in high yield.

Multi-Step Synthesis from Ortho-Chlorofluorobenzene via Acetophenone Oxidation

A well-documented pathway to 3-chloro-4-fluorobenzoic acid begins with ortho-chlorofluorobenzene. google.com This multi-step process involves a Friedel-Crafts acylation followed by an oxidation reaction.

First, ortho-chlorofluorobenzene undergoes a Friedel-Crafts reaction with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to produce 3-chloro-4-fluoroacetophenone. google.com This ketone intermediate is then subjected to an oxidation reaction, typically a haloform reaction using an aqueous solution of sodium hypobromite. The reaction cleaves the acetyl group, which is converted to bromoform, and oxidizes the aromatic portion to the corresponding carboxylate. Acidification of the aqueous phase yields the final product, 3-chloro-4-fluorobenzoic acid. google.com

Table 1: Synthesis of 3-Chloro-4-fluorobenzoic Acid from Ortho-Chlorofluorobenzene

Step Reactants Reagents Product Yield
1. Acylation Ortho-chlorofluorobenzene, Acetyl chloride Aluminum chloride 3-Chloro-4-fluoroacetophenone ~80% google.com
2. Oxidation 3-Chloro-4-fluoroacetophenone Sodium hypobromite, followed by acid 3-Chloro-4-fluorobenzoic acid 74% google.com

Chlorination of 4-Fluorobenzoic Acid

Another established route involves the direct chlorination of a 4-fluorobenzoic acid derivative. google.com A process has been developed starting from 4-fluorobenzaldehyde. The aldehyde is first converted to 4-fluorobenzoyl chloride by reacting it with a chlorinating agent in the presence of a radical initiator. The resulting 4-fluorobenzoyl chloride is then chlorinated in a subsequent step. This electrophilic aromatic substitution reaction, conducted in the presence of a chlorination catalyst, introduces a chlorine atom onto the benzene ring. The fluorine atom at position 4 directs the incoming chlorine electrophile primarily to the ortho position (position 3), yielding 3-chloro-4-fluorobenzoyl chloride. google.com This acid chloride can then be readily hydrolyzed to the target 3-chloro-4-fluorobenzoic acid. google.com

Table 2: Synthesis via Chlorination of 4-Fluorobenzoyl Chloride

Step Starting Material Reagents Intermediate/Product
1 4-Fluorobenzaldehyde Chlorinating agent, radical initiator 4-Fluorobenzoyl chloride
2 4-Fluorobenzoyl chloride Chlorinating agent, chlorination catalyst 3-Chloro-4-fluorobenzoyl chloride
3 3-Chloro-4-fluorobenzoyl chloride Water 3-Chloro-4-fluorobenzoic acid

Advanced Synthetic Strategies and Catalytic Systems

Modern synthetic chemistry seeks to improve upon classical methods by developing more efficient, selective, and sustainable processes. The use of transition-metal catalysis is at the forefront of these advancements.

Transition-Metal Catalysis in Carbon-Carbon Coupling Reactions

Transition-metal-catalyzed reactions have become powerful tools in organic synthesis. beilstein-journals.orgnih.gov While specific literature detailing the synthesis of 3-chloro-4-fluorobenzoic acid via C-C coupling is not prevalent, the principles of these advanced methods are applicable. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, could theoretically be employed to construct the substituted benzene ring. More relevantly, transition-metal-catalyzed C-H activation and functionalization represent a frontier in synthesis. nih.gov A hypothetical advanced route could involve the direct, regioselective chlorination of 4-fluorobenzoic acid using a palladium catalyst with a directing group to ensure the introduction of chlorine at the C3 position. These methods, although requiring more complex catalytic systems, offer the potential for higher efficiency and selectivity, avoiding the multi-step sequences and regioselectivity issues of some classical approaches. beilstein-journals.orgnih.gov

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions compared to conventional heating methods. ajrconline.org This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly reduced reaction times, increased product yields, and cleaner reactions. ajrconline.orgglobalscientificjournal.com

In the context of 3-chloro-4-fluorobenzoic acid's precursors, microwave-assisted synthesis can be applied to various steps, including the formation of the carbon-halogen bond or the creation of intermediate structures. While specific literature for the direct microwave synthesis of 3-chloro-4-fluorobenzoic acid is not detailed, the principles are well-established for related compounds. For instance, the synthesis of 1,2,4-triazoles from various carboxylic acids has been successfully achieved using microwave irradiation at high temperatures (180°C) in sealed vessels. mdpi.com This approach is particularly advantageous when dealing with volatile starting materials and allows for rapid, high-yield production. mdpi.com The key benefit of this method is the ability to achieve high temperatures quickly and uniformly, which can drive reactions to completion in minutes rather than hours. ajrconline.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

Parameter Conventional Heating Microwave-Assisted Synthesis
Heating Mechanism Conduction and convection Direct dielectric heating
Reaction Time Hours to days Minutes to hours ajrconline.org
Energy Efficiency Lower Higher
Temperature Control Slower, less precise Rapid, precise

| Potential Yields | Variable | Often higher globalscientificjournal.com |

Continuous Flow Reactor Applications

Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering enhanced safety, scalability, and consistency. In a flow system, reagents are continuously pumped through a network of tubes or microreactors where the reaction occurs. nih.gov This methodology allows for precise control over reaction parameters such as temperature, pressure, and residence time. beilstein-journals.org

For the synthesis of precursors to Sodium 3-chloro-4-fluorobenzoate, a multi-step continuous flow system could be envisioned. nih.gov For example, the initial halogenation of a starting material like 4-fluorobenzoyl chloride could be performed in a first reactor coil, followed by subsequent reaction or purification steps in-line. nih.govgoogle.com Flow systems often utilize perfluoroalkoxy (PFA) or fluorinated ethylene (B1197577) propylene (B89431) (FEP) tubing, which are chemically resistant to corrosive reagents like those used in halogenation and nitration reactions. nih.gov The small reactor volume at any given moment significantly enhances safety, particularly for highly exothermic or potentially hazardous reactions. This "on-demand" production capability is a key advantage for industrial applications. beilstein-journals.org

Regioselectivity Control in Halogenation Reactions

The precise placement of the chlorine atom at the C-3 position on the 4-fluorobenzoic acid backbone is a critical challenge of regioselectivity. The directing effects of the substituents already present on the aromatic ring—the fluorine atom and the carboxyl group—govern the position of incoming electrophiles. The fluorine atom is an ortho-, para-director, while the carboxyl group (or its derivative, an acyl chloride) is a meta-director.

A documented process for preparing the direct precursor, 3-chloro-4-fluorobenzoyl chloride, involves the direct chlorination of 4-fluorobenzoyl chloride. google.com In this reaction, the starting material is reacted with a chlorinating agent in the presence of a chlorination catalyst. google.com Controlling the reaction conditions is essential to favor the formation of the desired 3-chloro isomer over other potential isomers. The stability of the intermediate formed during the electrophilic aromatic substitution determines the final product. youtube.comyoutube.com The choice of catalyst and solvent can influence the electronic environment of the ring and steer the halogenation to the desired position.

Table 2: Key Factors in Regioselective Halogenation

Factor Influence on Selectivity Example
Directing Groups Determine the position of electrophilic attack (ortho, meta, para). Fluorine (ortho, para-director) and -COCl (meta-director) on the benzene ring.
Catalyst Activates the halogen and can influence steric and electronic factors. Iron catalysts are sometimes used in chlorination. google.com
Reaction Temperature Can affect the ratio of kinetic versus thermodynamic products. Reactions are often run at specific temperatures to maximize the yield of the desired isomer.

| Chlorinating Agent | The reactivity of the agent (e.g., Cl₂, SO₂Cl₂) can impact selectivity. | Milder chlorinating agents may offer better control. |

Formation of this compound via Carboxylic Acid Derivatization

The final step in the synthesis is the conversion of 3-chloro-4-fluorobenzoic acid into its sodium salt. This is a straightforward acid-base neutralization reaction. The carboxylic acid is treated with a sodium-containing base, such as sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃). globalscientificjournal.com

The typical procedure involves dissolving the 3-chloro-4-fluorobenzoic acid in a suitable solvent, such as water or ethanol. An aqueous solution of the sodium base is then added, often dropwise, with stirring. The reaction is generally exothermic. The endpoint can be monitored by a pH indicator or a pH meter to ensure complete neutralization. The resulting sodium salt, being ionic, is typically soluble in water. The final product, this compound, is then isolated by evaporating the solvent, often under reduced pressure, to yield the solid salt.

Optimization of Reaction Conditions and Purification Methodologies for Precursors

Optimizing the synthesis of the 3-chloro-4-fluorobenzoic acid precursor is essential for maximizing yield and purity. This involves systematically adjusting various reaction parameters.

Temperature and Time : Halogenation reactions are sensitive to temperature. Finding the optimal temperature minimizes side-product formation while ensuring a reasonable reaction rate.

Catalyst Loading : The amount of catalyst can significantly impact the reaction. Too little may result in an incomplete reaction, while too much can lead to unwanted byproducts.

Reagent Stoichiometry : Adjusting the molar ratios of the reactants is crucial for driving the reaction to completion and minimizing unreacted starting materials.

Purification of the precursors is equally important. Common methodologies include:

Recrystallization : This is a standard technique for purifying solid compounds. A patent describes the purification of 3-chloro-4-fluorobenzoic acid by recrystallizing the precipitated product from benzene to obtain a high-purity solid. google.com

Filtration and Washing : After precipitation from a reaction mixture, the solid product is collected by filtration and washed with a solvent (often cold water) to remove soluble impurities. chemicalbook.com

Distillation : For liquid precursors, such as 3-chloro-4-fluorobenzoyl chloride, fractional distillation under reduced pressure is an effective method to separate it from impurities with different boiling points. google.com

Chromatography : Techniques like Thin Layer Chromatography (TLC) are used to monitor the progress of a reaction and assess the purity of the product fractions. globalscientificjournal.com

Chemical Reactivity and Mechanistic Investigations of 3 Chloro 4 Fluorobenzoate Systems

Substitution Reactions on the Halogenated Aromatic Ring

The presence of halogen atoms on the benzene (B151609) ring makes it a substrate for nucleophilic aromatic substitution, a reaction class of significant industrial importance.

Nucleophilic aromatic substitution (SNAr) is a key reaction for compounds like 3-chloro-4-fluorobenzoate. masterorganicchemistry.com Unlike electrophilic substitutions common to electron-rich aromatic rings, SNAr occurs on electron-poor aromatic systems. youtube.com The reaction is facilitated by the presence of electron-withdrawing groups, which in this case are the chloro, fluoro, and carboxyl substituents. masterorganicchemistry.comyoutube.com

The mechanism is a two-step addition-elimination process:

Nucleophilic Addition: A nucleophile attacks the carbon atom bearing a leaving group (one of the halogens), breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate. youtube.com This intermediate is often referred to as a Meisenheimer complex. youtube.comyoutube.com This initial step is typically the rate-determining step of the reaction. youtube.com

Elimination: The leaving group departs, and the aromaticity of the ring is restored, yielding the final substituted product. youtube.com

In the case of 3-chloro-4-fluorobenzoate, there are two potential halogen leaving groups. Generally, in nucleophilic aromatic substitution, fluoride (B91410) is a better leaving group than chloride due to the high electronegativity of fluorine, which polarizes the C-F bond and facilitates nucleophilic attack.

Table 1: Steps of the Nucleophilic Aromatic Substitution (SNAr) Mechanism
StepDescriptionKey Features
1: AdditionThe nucleophile attacks the electron-deficient aromatic ring at the carbon bonded to a leaving group.Formation of a non-aromatic, negatively charged Meisenheimer complex. This step is usually rate-limiting. youtube.com
2: EliminationThe leaving group is expelled, and the electrons from the C-L bond reform the aromatic π-system.Restoration of aromaticity. The stability of the leaving group as an anion influences this step.

The reactivity of an aromatic ring in SNAr reactions is profoundly influenced by its substituents. lumenlearning.com Electron-withdrawing groups activate the ring towards nucleophilic attack by stabilizing the negative charge of the Meisenheimer intermediate through their inductive and/or resonance effects. lumenlearning.comlibretexts.org

Halogens exhibit a dual electronic nature:

Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the ring through the sigma bond framework. This effect is strong and deactivates the ring toward electrophilic attack but is crucial for activating it toward nucleophilic attack. lumenlearning.comlibretexts.org The inductive pull follows the order of electronegativity: F > Cl > Br > I. quora.com

Resonance Effect (+R): Halogens possess lone pairs of electrons that can be donated to the aromatic ring through p-π conjugation. libretexts.org This effect opposes the inductive effect.

For halogens, the strong electron-withdrawing inductive effect dominates their weaker electron-donating resonance effect. libretexts.orgpressbooks.pub This net withdrawal of electron density makes the aromatic ring more electrophilic and susceptible to attack by nucleophiles, thereby accelerating SNAr reactions. masterorganicchemistry.comlumenlearning.com The carboxylate group (or carboxylic acid) also contributes to this electron withdrawal.

Table 2: Electronic Effects of Substituents on the Benzoic Acid Ring
SubstituentInductive EffectResonance EffectOverall Effect on SNAr Reactivity
-F (Fluoro)Strongly withdrawing (-I)Weakly donating (+R)Activating
-Cl (Chloro)Strongly withdrawing (-I)Weakly donating (+R)Activating
-COOH (Carboxyl)Withdrawing (-I)Withdrawing (-R)Activating

Carboxylic Acid Group Transformations

The carboxylic acid group is a versatile functional handle, allowing for a variety of chemical modifications.

The carboxylic acid group in 3-chloro-4-fluorobenzoic acid can be reduced to a primary alcohol, yielding (3-chloro-4-fluorophenyl)methanol. This transformation is a fundamental reaction in organic synthesis. Common methods for this reduction include the use of strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) under hydrogen pressure.

Table 3: Reduction of 3-Chloro-4-fluorobenzoic Acid
ReactantReagent/ConditionsProduct
3-Chloro-4-fluorobenzoic acid1. LiAlH₄, THF 2. H₃O⁺(3-Chloro-4-fluorophenyl)methanol
3-Chloro-4-fluorobenzoic acidH₂, Pd/C, High Pressure/Heat(3-Chloro-4-fluorophenyl)methanol

While the carboxylic acid functional group is in a high oxidation state and generally resistant to further oxidation, the synthesis of substituted benzoic acids often involves the oxidation of a more reduced precursor. For instance, substituted toluenes can be oxidized to the corresponding benzoic acids. The oxidation of p-fluorotoluene with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid is a known method for producing p-fluorobenzoic acid. orgsyn.org Similarly, precursors to 3-chloro-4-fluorobenzoic acid could be synthesized via oxidation of an appropriate alkyl-substituted benzene.

The carboxylic acid group readily undergoes esterification and amidation, which are crucial for creating derivatives with diverse applications.

Esterification: The reaction of 3-chloro-4-fluorobenzoic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄), yields the corresponding ester. kaibangchem.comnagwa.com This equilibrium reaction, known as the Fischer esterification, is typically driven towards the product by using the alcohol as the reaction solvent or by removing the water formed during the reaction. masterorganicchemistry.com The mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the alcohol. masterorganicchemistry.com

Amidation: The formation of amides from 3-chloro-4-fluorobenzoic acid generally proceeds by first converting the carboxylic acid into a more reactive species, such as an acid chloride. The acid chloride can then react readily with an amine to form the desired amide. Alternatively, direct amidation can be achieved using various peptide coupling reagents that activate the carboxylic acid in situ.

Table 4: Esterification and Amidation of 3-Chloro-4-fluorobenzoic Acid
Reaction TypeReactantsConditionsProduct Type
Esterification3-Chloro-4-fluorobenzoic acid + Alcohol (R-OH)Acid catalyst (e.g., H₂SO₄), HeatEster (e.g., Methyl 3-chloro-4-fluorobenzoate)
Amidation (via Acid Chloride)1. 3-Chloro-4-fluorobenzoic acid + SOCl₂ 2. Acid Chloride + Amine (R-NH₂)1. Heat 2. Base (optional)Amide

Palladium-Catalyzed Decarboxylative Cross-Coupling Reactions of Sodium Benzoates

Palladium-catalyzed decarboxylative cross-coupling has emerged as a powerful method for the formation of carbon-carbon bonds, utilizing readily available and stable sodium benzoates as coupling partners. mst.edu These reactions serve as a valuable alternative to traditional cross-coupling methods that often require more expensive and less stable organometallic reagents. mst.edu The coupling of sodium (hetero)aryl carboxylates with (hetero)aryl chlorides can be achieved using a palladium catalyst without the need for additional reagents like inorganic bases or copper salts, making the process more atom-economical. nih.gov The only stoichiometric byproducts are typically carbon dioxide and sodium chloride. nih.gov

Mechanistic investigations into these couplings, particularly with chloroarenes, have provided significant insights. nih.govacs.org A combined experimental and computational study revealed that the reaction is first-order in palladium and zero-order with respect to the chloroarene. nih.govacs.org This suggests that the oxidative addition of the aryl chloride is not the rate-determining step. Instead, palladium-mediated decarboxylation has been identified as the turnover-limiting step of the catalytic cycle. nih.govacs.org

The choice of palladium precatalyst and ligands is crucial for reaction efficiency. While various catalysts are effective, the use of specific phosphine (B1218219) ligands can significantly enhance catalyst turnover number and improve reproducibility. nih.govacs.org For instance, the addition of exogenous 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) has been shown to increase catalyst performance. nih.govacs.org Buchwald-type precatalysts are also effective and can be used to lower the catalyst loading to as little as 0.1 mol %. mst.edunih.gov

Precatalyst/LigandCatalyst Loading (mol %)Temperature (°C)Time (h)Conversion (%)Yield (%)Reference
Pd1116048>9593 mst.edu
Pd10.1180727565 mst.edu
XPhos-G2116048>9592 mst.edu
SPhos-G3116048>9592 mst.edu

This table presents data for the coupling of sodium benzoate (B1203000) with 4-chlorotoluene (B122035) as a model system, illustrating the performance of different palladium precatalysts.Pd1 is CODPd(CH₂TMS)₂.

Radical-Intermediate Pathways in Reduction Processes

The reduction of haloaromatic compounds, such as those derived from 3-chloro-4-fluorobenzoic acid, can proceed through pathways involving radical intermediates. researchgate.net A key process in the reduction of these molecules is the formation of a radical anion. This occurs when the aromatic compound accepts an electron from a reducing agent or an electrode surface. researchgate.net

The mechanism of these reduction processes can be understood through the fundamental steps of radical reactions:

Initiation: The process begins with the transfer of an electron to the haloaromatic substrate to form the radical anion. masterorganicchemistry.com

Propagation: The radical anion undergoes cleavage of the carbon-halogen bond (e.g., the C-Cl bond in a 3-chloro-4-fluorobenzoate system) to yield an aryl radical. researchgate.net This highly reactive aryl radical can then abstract a hydrogen atom from a donor molecule in the reaction mixture, forming the reduced aromatic product and generating a new radical, which continues the chain reaction. masterorganicchemistry.com

Termination: The reaction ceases when radicals combine with each other. youtube.com

In the context of a molecule like 3-chloro-4-fluorobenzoate, reduction would preferentially occur at the carbon-chlorine bond over the carbon-fluorine bond, as the C-Cl bond is weaker and more susceptible to cleavage in the radical anion intermediate. This leads to the formation of a 4-fluorobenzoyl radical.

Chemo- and Regioselectivity in Complex Reaction Systems

Chemoselectivity (the selective reaction of one functional group in the presence of others) and regioselectivity (the selective reaction at one position of a molecule over another) are critical considerations in the functionalization of complex molecules like 3-chloro-4-fluorobenzoate. This molecule possesses three distinct potential reaction sites: the carboxylate group, the carbon-chlorine bond, and the carbon-fluorine bond.

Achieving selectivity in cross-coupling reactions on such poly-substituted arenes is a significant synthetic challenge. nih.gov The relative reactivity of different halogen substituents often dictates the outcome. In palladium-catalyzed cross-coupling reactions, the order of reactivity for oxidative addition is generally C-I > C-Br > C-Cl >> C-F. nih.gov This inherent reactivity difference allows for the selective functionalization of the C-Cl bond in the presence of a C-F bond. For example, a Sonogashira coupling on a substrate containing both chloro and fluoro substituents can be directed to occur selectively at the carbon-chlorine bond, leaving the C-F bond intact. nih.gov

Alternatively, the carboxylate group can be the site of reaction. As discussed in section 3.3, palladium-catalyzed decarboxylative coupling specifically targets this moiety, leading to the formation of a new C-C bond at the position of the former carboxyl group while preserving the halogen substituents on the aromatic ring. nih.gov

The choice of catalyst, ligands, and reaction conditions is paramount in directing the reaction to the desired site. For instance, while palladium catalysts are commonly used for both C-Cl bond activation and decarboxylative coupling, the specific catalytic system employed will determine which pathway is favored. The ability to selectively target different functional groups on the 3-chloro-4-fluorobenzoate scaffold allows for the stepwise and controlled synthesis of more complex, highly functionalized aromatic compounds. ehu.es

Advanced Spectroscopic and Structural Characterization of Sodium 3 Chloro 4 Fluorobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the magnetic fields around atomic nuclei.

The ¹H NMR spectrum of the 3-chloro-4-fluorobenzoate anion displays signals corresponding to the three aromatic protons. The substitution pattern on the benzene (B151609) ring—with a carboxylate group at C1, a chloro group at C3, and a fluoro group at C4—dictates the chemical shifts (δ) and coupling patterns. The electron-withdrawing nature of the halogens and the carboxylate group deshields the aromatic protons, causing them to resonate at lower fields.

The expected signals are:

A proton at C2, which appears as a doublet of doublets due to coupling with the adjacent fluorine atom (ortho-coupling, ³JH-F) and the proton at C6 (meta-coupling, ⁴JH-H).

A proton at C5, which appears as a complex multiplet, often a doublet of doublets of doublets, due to coupling with the adjacent fluorine atom (meta-coupling, ⁴JH-F) and the two non-equivalent protons at C2 and C6.

A proton at C6, which appears as a doublet of doublets due to coupling with the proton at C5 (ortho-coupling, ³JH-H) and the fluorine atom at C4 (para-coupling, ⁵JH-F).

The precise chemical shifts and coupling constants are influenced by the solvent used for analysis.

Interactive Data Table: Predicted ¹H NMR Data for 3-chloro-4-fluorobenzoate Anion

Proton Position Predicted Chemical Shift (δ, ppm) Splitting Pattern Coupling Constants (Hz)
H-28.10 - 8.20dd³JH-F, ⁴JH-H
H-57.85 - 7.95ddd³JH-H, ⁴JH-F, ⁵JH-H
H-67.35 - 7.45t (apparent)³JH-H, ³JH-F

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 3-chloro-4-fluorobenzoate, seven distinct signals are expected, one for each carbon atom. The chemical shifts are significantly affected by the attached substituents and by coupling to the fluorine atom (¹JC-F, ²JC-F, etc.). nih.gov

The carboxylate carbon (C=O) typically appears in the range of 165-170 ppm. In the sodium salt, this carbon is expected to be slightly downfield compared to the carboxylic acid.

The carbon atom bonded to the fluorine (C4) will show a large one-bond coupling constant (¹JC-F) and will appear as a doublet. Its chemical shift is significantly influenced by the strong electronegativity of fluorine.

The carbon atom bonded to the chlorine (C3) will also be downfield.

The other aromatic carbons will appear as distinct signals, with their chemical shifts and C-F coupling patterns providing key structural information.

Interactive Data Table: Predicted ¹³C NMR Data for 3-chloro-4-fluorobenzoate Anion nih.gov

Carbon Position Predicted Chemical Shift (δ, ppm) C-F Coupling
C1 (C-COO⁻)~130Yes (doublet)
C2~132Yes (doublet)
C3 (C-Cl)~120Yes (doublet)
C4 (C-F)~163Yes (large doublet)
C5~129Yes (doublet)
C6~118Yes (doublet)
C=O165 - 170No

¹⁹F NMR is a highly sensitive technique for fluorinated compounds. The spectrum for Sodium 3-chloro-4-fluorobenzoate will show a single resonance for the fluorine atom at the C4 position. The chemical shift of this signal is characteristic of an aryl fluoride (B91410). ucsb.edu The signal will be split into a multiplet due to coupling with the neighboring aromatic protons (H-3 and H-5). The typical chemical shift range for aryl fluorides is between -100 and -140 ppm relative to CFCl₃. ucsb.edu Analysis of the coupling constants (JF-H) can further confirm the substitution pattern on the aromatic ring. icpms.cz

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern.

ESI is a soft ionization technique suitable for analyzing ionic compounds like this compound. ontosight.aiyoutube.com In negative ion mode, the spectrum is expected to be dominated by the peak corresponding to the 3-chloro-4-fluorobenzoate anion [M-Na]⁻. In positive ion mode, sodiated adducts such as [M+Na]⁺ can be observed. nih.gov This technique is excellent for confirming the molecular mass of the constituent ions.

Interactive Data Table: Predicted ESI-MS Ions for this compound

Ion Mode Predicted Ion Formula Calculated m/z
Negative[M-Na]⁻[C₇H₃ClFO₂]⁻173.98
Positive[M+Na]⁺[C₇H₃ClFO₂Na₂]⁺218.96

m/z values are calculated for the most abundant isotopes (³⁵Cl).

EI-MS involves bombarding the sample with high-energy electrons, leading to ionization and extensive fragmentation. libretexts.org While less common for salts, the analysis is typically performed on the more volatile free acid. The mass spectrum of 3-chloro-4-fluorobenzoic acid shows a distinct molecular ion (M⁺˙) peak. nih.gov The presence of a chlorine atom is indicated by a characteristic isotopic peak at M+2, with an intensity approximately one-third that of the M⁺˙ peak. nih.gov

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for benzoic acids include the loss of neutral fragments such as •OH, H₂O, and CO.

Key fragments observed in the EI-MS spectrum of 3-chloro-4-fluorobenzoic acid include:

m/z 174/176: The molecular ion [C₇H₄ClFO₂]⁺˙.

m/z 157/159: Loss of a hydroxyl radical (•OH) to form the [C₇H₃ClFO]⁺ acylium ion. nih.gov

m/z 129/131: Loss of a carboxyl group (•COOH) or sequential loss of CO from the m/z 157 peak, resulting in the [C₆H₃ClF]⁺ ion. nih.gov

m/z 94: Loss of a chlorine atom from the m/z 129 peak to form the [C₆H₃F]⁺ ion.

Interactive Data Table: Major EI-MS Fragments for 3-chloro-4-fluorobenzoic acid nih.gov

m/z (³⁵Cl/³⁷Cl) Proposed Fragment Ion Neutral Loss
174/176[C₇H₄ClFO₂]⁺˙(Molecular Ion)
157/159[C₇H₃ClFO]⁺•OH
129/131[C₆H₃ClF]⁺˙CO₂H or CO from m/z 157
94[C₆H₃F]⁺Cl• from m/z 129

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique for the separation, identification, and quantification of this compound. In solution, the compound dissociates into the sodium cation (Na⁺) and the 3-chloro-4-fluorobenzoate anion. LC-MS analysis typically focuses on the detection of the anion.

Using a reversed-phase HPLC column, the 3-chloro-4-fluorobenzoate anion can be separated from other components in a mixture. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a pH modifier to ensure the analyte is in its ionic form.

Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) in negative ion mode is the most common and effective ionization technique for this analysis. In this mode, the 3-chloro-4-fluorobenzoate anion is detected as a deprotonated molecule [M-H]⁻. Tandem mass spectrometry (MS/MS) can be employed for further structural confirmation by fragmenting the parent ion and analyzing the resulting daughter ions. researchgate.net This technique provides high sensitivity and selectivity, making it suitable for determining the compound in complex matrices. researchgate.net

Table 1: Representative LC-MS Data for 3-chloro-4-fluorobenzoate Anion

Parameter Description Expected m/z
Parent Ion 3-chloro-4-fluorobenzoate anion 173.0
Ionization Mode Electrospray Ionization (ESI), Negative -
Common Adducts Not typically observed in negative ESI for this anion. -

Note: The m/z values are based on the most common isotopes and correspond to the 3-chloro-4-fluorobenzoic acid anion. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive method for the trace analysis of volatile and thermally stable compounds. nih.gov this compound, being a salt, is non-volatile and cannot be directly analyzed by GC-MS. Therefore, a derivatization step is required to convert the salt into a volatile ester.

A common derivatization procedure involves the esterification of the carboxylate group, for example, by reaction with BF₃·MeOH to form methyl 3-chloro-4-fluorobenzoate. nih.gov This derivative is sufficiently volatile and thermally stable for GC analysis. The derivatized sample is injected into the GC, where it is vaporized and separated on a capillary column.

The separated methyl ester then enters the mass spectrometer, where it is typically ionized by electron ionization (EI). The resulting mass spectrum shows a molecular ion peak and a characteristic fragmentation pattern that can be used for identification and quantification. This method allows for the detection of the compound at ultra-trace levels, for instance, in environmental water samples after a pre-concentration step like solid-phase extraction (SPE). nih.gov

Table 2: Predicted GC-MS Data for Methyl 3-chloro-4-fluorobenzoate (Derivative)

Ion (m/z) Relative Intensity Interpretation
188 Moderate Molecular Ion [M]⁺
157 High [M - OCH₃]⁺
129 High [M - COOCH₃]⁺

Note: Data is inferred from the mass spectrum of the parent compound, 3-chloro-4-fluorobenzoic acid, and general fragmentation patterns of methyl benzoates. The mass spectrum for 3-chloro-4-fluorobenzoic acid shows major peaks at m/z 174 (molecular ion), 157, and 129. nih.gov

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy techniques, including FTIR and Raman, are essential for identifying functional groups and probing the molecular structure of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a unique fingerprint of the compound. For this compound, the most significant difference compared to its parent acid is the replacement of the carboxylic acid group (-COOH) with a carboxylate group (-COO⁻Na⁺).

Key characteristic absorptions include:

Absence of a broad O-H stretch: The broad absorption band typical for the hydroxyl group of a carboxylic acid dimer (around 2500-3300 cm⁻¹) is absent.

Carboxylate stretches: Strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) appear. These are typically found around 1550-1610 cm⁻¹ and 1380-1440 cm⁻¹, respectively.

C-Cl and C-F stretches: Vibrations involving the carbon-chlorine and carbon-fluorine bonds are expected in the fingerprint region of the spectrum.

Aromatic C-H and C=C stretches: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aromatic C=C ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a sampling technique used with FTIR spectroscopy that allows for the direct analysis of solid or liquid samples with minimal preparation. uni.lu An ATR-IR spectrum of this compound would be very similar to a conventional transmission FTIR spectrum (e.g., KBr pellet). The peak positions will be nearly identical, although the relative intensities of the bands may vary slightly due to the nature of the measurement. This technique is particularly useful for rapid and non-destructive analysis of the solid powder. The same characteristic carboxylate, C-halogen, and aromatic vibrations identified by transmission FTIR would be observed. uni.lu

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. uni.lu While FTIR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations.

For this compound, the Raman spectrum would provide key information:

Aromatic Ring Vibrations: The benzene ring breathing modes are typically strong and sharp in the Raman spectrum, providing structural information about the substitution pattern.

Symmetric Carboxylate Stretch: The symmetric COO⁻ stretching vibration often gives a strong Raman signal.

C-Cl and C-F Vibrations: The carbon-halogen bond stretches are also readily observable in the Raman spectrum.

Table 3: Key Vibrational Frequencies for this compound (Inferred from FTIR/Raman data of parent acid and related compounds)

Wavenumber (cm⁻¹) Assignment Technique
> 3000 Aromatic C-H stretch FTIR, Raman
~1610-1550 Asymmetric COO⁻ stretch FTIR
~1600 Aromatic C=C ring stretch FTIR, Raman
~1440-1380 Symmetric COO⁻ stretch FTIR, Raman
~1250 C-F stretch FTIR, Raman

Note: The assignments are based on spectral data for 3-chloro-4-fluorobenzoic acid and general frequency ranges for sodium benzoates. nih.govnih.gov

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as the coordination of the sodium ion and crystal packing.

While specific crystallographic data for this compound is not widely published, the expected solid-state structure can be inferred from related compounds like sodium benzoate (B1203000) and its derivatives. wikipedia.orgrsc.org It is anticipated that the sodium ions would be coordinated by the oxygen atoms of the carboxylate groups. The coordination geometry around the sodium ion could involve interactions with oxygen atoms from multiple benzoate anions, potentially forming polymeric chains or more complex networks. rsc.org The crystal packing would be influenced by electrostatic interactions between the sodium cations and carboxylate anions, as well as van der Waals forces between the aromatic rings. A detailed analysis would reveal the precise nature of the Na-O coordination, the planarity of the benzoate anion, and how the molecules arrange themselves in the unit cell.

Table 4: List of Chemical Compounds

Compound Name
This compound
3-chloro-4-fluorobenzoic acid
Sodium benzoate
Benzoic acid
Methyl 3-chloro-4-fluorobenzoate
Acetonitrile
Methanol
2-chloro-4-fluorobenzoic acid

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatography separates components from a mixture based on their differential distribution between a stationary phase and a mobile phase. For this compound, these techniques are crucial for both quantitative purity analysis and qualitative monitoring of chemical reactions.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile compounds like this compound. It offers high resolution and sensitivity for separating the main compound from any process-related impurities or degradation products. helixchrom.comresearchgate.net While specific, validated HPLC methods for this compound are not extensively detailed in publicly available literature, the analysis would typically be performed using a reverse-phase method.

In a typical reverse-phase HPLC setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. For this compound, a mixture of water (often with a buffer like trifluoroacetic acid or a formate) and an organic solvent such as acetonitrile or methanol would be used as the mobile phase. sigmaaldrich.com The compound's carboxylate nature means that pH control of the mobile phase is critical to ensure consistent retention and peak shape. Detection is commonly achieved using an ultraviolet (UV) detector, set at a wavelength where the benzene ring of the molecule strongly absorbs light, often around 220-254 nm. researchgate.netsigmaaldrich.com

Ion-pair chromatography is another HPLC variant suitable for ionic compounds like this compound. technologynetworks.comshimadzu.ch This technique involves adding an ion-pairing reagent to the mobile phase, which forms a neutral, hydrophobic ion pair with the charged analyte, enhancing its retention on a reverse-phase column. technologynetworks.com

Table 1: Typical HPLC Parameters for Analysis of Halogenated Benzoic Acids

ParameterTypical Value
Column Reverse-Phase C18, 5 µm particle size (e.g., 15 cm x 4.6 mm) sigmaaldrich.com
Mobile Phase A: Water with 0.1% Formic Acid or 10mM TFA sigmaaldrich.comgoogle.com B: Acetonitrile with 0.1% Formic Acid or 10mM TFA sigmaaldrich.comgoogle.com
Elution Mode Isocratic or Gradient
Flow Rate 1.0 mL/min sigmaaldrich.com
Column Temperature 30-40 °C
Detection UV at 220 nm or 254 nm researchgate.netsigmaaldrich.com
Injection Volume 10 µL sigmaaldrich.com

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, utilizing columns packed with smaller particles (typically sub-2 µm). This results in dramatically faster analysis times and improved resolution and sensitivity. The principles of UPLC are similar to HPLC, but it operates at much higher pressures.

A patent describing the synthesis of related compounds mentions the use of UPLC for reaction analysis in a mixture containing 3-chloro-4-fluorobenzoic acid. google.com The specified conditions provide a practical example of how this compound could be analyzed. The method employs a C18 column designed for UPLC and a mobile phase consisting of an acidified water/acetonitrile gradient. google.com This setup is designed for rapid separation, which is ideal for high-throughput screening or reaction monitoring. The UV detection is averaged over a range of wavelengths (210-350 nm) to ensure detection of multiple components. google.com

Table 2: UPLC Conditions Used for Analyzing a Reaction Mixture Containing 3-chloro-4-fluorobenzoic acid. google.com

ParameterValue
Column Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% v/v Formic Acid in Water
Mobile Phase B 0.1% v/v Formic Acid in Acetonitrile
Temperature 40 °C
Detection UV, averaged signal from 210 nm to 350 nm
Analysis Mode Gradient

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions. helixchrom.comthermofisher.com In the synthesis of this compound (or its parent acid, 3-chloro-4-fluorobenzoic acid), TLC can be used to qualitatively track the consumption of starting materials and the formation of the product.

The process involves spotting a small amount of the reaction mixture onto a TLC plate (typically silica (B1680970) gel) at various time intervals. thermofisher.com The plate is then developed in a chamber containing an appropriate solvent system (mobile phase). The choice of solvent is critical and is determined empirically to achieve good separation between the reactant and product spots. Generally, a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol) is used.

As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while the spot for the product will appear and grow stronger. By comparing the reaction mixture spots to reference spots of the pure starting material and product on the same plate, a chemist can visually assess the reaction's progress and determine when it is complete. thermofisher.com The positions of the spots are characterized by their retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. Due to the increased polarity of the carboxylic acid group, the product, 3-chloro-4-fluorobenzoic acid, would be expected to have a lower Rf value than a less polar starting material, such as 3-chloro-4-fluorotoluene.

Table 3: Hypothetical TLC Monitoring of 3-chloro-4-fluorobenzoic acid Synthesis

CompoundFunctionPolarityExpected Rf Value
3-chloro-4-fluorotolueneStarting MaterialLowHigh
3-chloro-4-fluorobenzaldehydeIntermediateMediumMedium
3-chloro-4-fluorobenzoic acidProductHighLow

Theoretical and Computational Investigations of 3 Chloro 4 Fluorobenzoate

Electronic Structure Analysis

Electrostatic Potential (ESP) Mapping and Atomic Charge Distributions

Electrostatic potential (ESP) mapping is a computational technique that illustrates the three-dimensional charge distribution of a molecule. libretexts.org It is invaluable for predicting how molecules will interact, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). libretexts.org In an ESP map, regions of negative potential, typically colored red, indicate an abundance of electrons and are prone to electrophilic attack. Conversely, regions of positive potential, colored blue, are electron-deficient and susceptible to nucleophilic attack. libretexts.orgresearchgate.net

For the 3-chloro-4-fluorobenzoate anion, the ESP map is dominated by the negatively charged carboxylate (-COO⁻) group. This area represents the most significant region of negative electrostatic potential, making it a primary site for interaction with cations like Na⁺ or electrophiles. The electronegative fluorine and chlorine atoms also influence the charge distribution across the aromatic ring. These halogen substituents withdraw electron density from the ring through the inductive effect.

Atomic charge distribution calculations, such as Natural Bond Orbital (NBO) analysis, quantify the charge localized on each atom. In chlorobenzene, for instance, the chloro group has been shown to have a small negative charge, while the ipso-carbon (the carbon attached to the chlorine) also shows a partial negative charge. walisongo.ac.id In fluorobenzene, the fluoro group carries a more significant negative charge, which in turn imparts a more positive charge on the ipso-carbon. walisongo.ac.id In the 3-chloro-4-fluorobenzoate anion, the fluorine atom, being more electronegative than chlorine, will have a more pronounced electron-withdrawing effect. The resulting atomic charges would show a significant negative charge on the oxygen atoms of the carboxylate group, a partial negative charge on the fluorine and chlorine atoms, and varying partial positive charges on the carbon atoms of the benzene (B151609) ring, influenced by the competing inductive and resonance effects of the substituents.

Intramolecular Charge Transfer (ICT) Regions

Intramolecular charge transfer (ICT) is a process where an electron moves from an electron-donor region to an electron-acceptor region within the same molecule upon electronic excitation. ossila.com This phenomenon is crucial for understanding the photophysical properties of molecules, including their fluorescence behavior. ossila.com The process involves the transition of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). The spatial distribution of these frontier orbitals indicates the potential for ICT.

In the 3-chloro-4-fluorobenzoate anion, the molecule contains both potential donor (the phenyl ring) and acceptor components (the carboxylate group and halogen atoms). Theoretical analysis of the HOMO and LUMO can reveal the nature of electronic transitions. For many substituted benzoic acids, the HOMO is typically localized on the phenyl ring and the carboxylate group, possessing π-character. The LUMO is often a π* anti-bonding orbital distributed over the aromatic system.

Upon absorption of light, an electron can be promoted from the HOMO to the LUMO. If the HOMO is primarily located on the benzene ring and the LUMO is concentrated more towards the carboxylate group or influenced by the electron-withdrawing halogens, this can be described as an ICT process. The efficiency and energy of this charge transfer are key determinants of the molecule's subsequent relaxation pathways, such as fluorescence or non-radiative decay. Some complex molecules are specifically designed to facilitate ICT, as it is a key mechanism in applications like molecular sensors and nonlinear optics. nih.govrsc.org

Prediction of Spectroscopic Properties

Computational methods are highly effective in predicting various spectroscopic properties, providing a powerful complement to experimental measurements for structural elucidation and analysis.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the characteristic vibrations of a molecule's chemical bonds. Quantum chemical calculations, particularly using DFT methods like B3LYP, can accurately predict these vibrational frequencies. researchgate.net For complex molecules, a complete assignment of all vibrational modes based on experimental data alone can be challenging. Theoretical calculations assist in assigning specific spectral bands to particular bond stretches, bends, and torsions. nih.gov

For 3-chloro-4-fluorobenzoate, the vibrational spectrum would be characterized by modes associated with the benzene ring, the carboxylate group, and the C-Cl and C-F bonds. The table below presents theoretically predicted vibrational frequencies for key functional groups, based on data from similar halogenated benzoic acids. researchgate.netnih.gov

Predicted Frequency (cm⁻¹)Vibrational Mode AssignmentDescription
~3070C-H stretchAromatic C-H stretching vibrations.
~1730C=O stretchSymmetric stretching of the carboxylate C=O bonds (in the acid form).
~1590C-C stretchAromatic ring skeletal vibrations.
~1260C-F stretchStretching vibration of the carbon-fluorine bond.
~1100-1300C-H in-plane bendBending of aromatic C-H bonds within the plane of the ring.
~750C-Cl stretchStretching vibration of the carbon-chlorine bond.
~500-700O-H out-of-plane bendOut-of-plane bending of the carboxylic acid O-H group (in the dimerized acid form).

Note: These are representative values derived from computational studies on similar molecules. The exact frequencies for Sodium 3-chloro-4-fluorobenzoate would require specific calculations. The C=O and O-H modes refer to the corresponding carboxylic acid, which is often modeled computationally.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure determination. The Gauge-Invariant Atomic Orbital (GIAO) method is a reliable computational approach for predicting ¹H and ¹³C NMR chemical shifts. nih.gov These calculations provide theoretical spectra that can be compared with experimental data to confirm structural assignments. prensipjournals.com

The predicted chemical shifts for the 3-chloro-4-fluorobenzoate anion are influenced by the electronic environment of each nucleus. The electron-withdrawing chlorine and fluorine atoms will deshield adjacent carbon and hydrogen atoms, causing their signals to appear at higher chemical shifts (downfield). The carboxylate group also has a significant deshielding effect on the carbon to which it is attached.

Below is a table of plausible computed ¹H and ¹³C NMR chemical shifts for 3-chloro-4-fluorobenzoic acid, which serves as a proxy for the anion in solution. The values are estimated based on data for related compounds like 3-chlorobenzoic acid and 4-fluorobenzoic acid. prensipjournals.comrsc.org

AtomComputed ¹H Shift (ppm)Computed ¹³C Shift (ppm)
C1 (-COOH)-~167
C2~8.1~130
C3 (-Cl)-~134
C4 (-F)-~165 (JC-F)
C5~7.4~118 (JC-F)
C6~7.9~133
-COOH~13.0-

Note: These are estimated values. Actual shifts can vary with the computational method, basis set, and solvent model used. JC-F indicates expected coupling between carbon and fluorine nuclei.

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating UV-Vis absorption spectra. nih.gov These simulations calculate the energies of vertical electronic transitions from the ground state to various excited states, along with their corresponding oscillator strengths, which relate to the intensity of the absorption bands. prensipjournals.com

For an aromatic compound like 3-chloro-4-fluorobenzoate, the UV-Vis spectrum is expected to show strong absorptions corresponding to π → π* transitions within the benzene ring and the carboxylate group. The halogen substituents can cause a slight shift in the absorption maxima (λmax) compared to unsubstituted benzoic acid. TD-DFT calculations can predict these λmax values and help assign them to specific electronic excitations, such as transitions between the HOMO, LUMO, and other frontier molecular orbitals. These calculations are often performed in simulated solvent environments to better match experimental conditions. prensipjournals.com

Derivation of Chemical Reactivity Descriptors

From the energies of the frontier molecular orbitals (HOMO and LUMO), a set of global chemical reactivity descriptors can be derived. These parameters, rooted in conceptual DFT, provide a quantitative measure of a molecule's stability and reactivity. researchgate.net

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron. actascientific.com

Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -ELUMO.

Electronegativity (χ): A measure of the molecule's ability to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as η = (I - A) / 2. Hard molecules have a large energy gap.

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η), indicating a molecule's polarizability.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile, calculated as ω = χ² / 2η.

These descriptors provide a framework for comparing the reactivity of different molecules. A study on 3-chlorobenzoic acid, for example, used these parameters to analyze its electronic structure and reactivity. researchgate.net

Reactivity DescriptorFormulaTypical Calculated Value (eV)
HOMO EnergyEHOMO~ -7.0
LUMO EnergyELUMO~ -1.5
Energy GapΔE = ELUMO - EHOMO~ 5.5
Ionization PotentialI ≈ -EHOMO~ 7.0
Electron AffinityA ≈ -ELUMO~ 1.5
Electronegativityχ = (I + A) / 2~ 4.25
Chemical Hardnessη = (I - A) / 2~ 2.75
Electrophilicity Indexω = χ² / 2η~ 3.28

Note: These values are representative estimates for a molecule like 3-chloro-4-fluorobenzoic acid, based on published data for similar compounds. researchgate.netactascientific.com They are highly dependent on the level of theory and basis set used in the calculation.

Dipole Moment and Molecular Softness

The distribution of electron density within a molecule is described by its dipole moment, which influences its interaction with other polar molecules and external electric fields. Computational studies on molecules with similar structures, such as substituted fluorobenzoic acids, utilize DFT calculations to determine these properties. For instance, a related compound, 4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid, was calculated to have a dipole moment of 3.12 Debye, indicating a significant separation of charge.

Molecular softness is a key concept in chemical reactivity, indicating the ease with which a molecule's electron cloud can be polarized. It is the inverse of chemical hardness. Theoretical analyses on related compounds like 3-chloro-4-fluoronitrobenzene (B104753) have explored molecular softness to understand their reactive nature. researchgate.netprensipjournals.com These calculations help in predicting how the molecule will interact with other chemical species.

Table 1: Illustrative DFT-Derived Properties for a Related Halogenated Benzoic Acid

Property Value

Note: Data is for 4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid, a structurally related compound.

Chemical Hardness and Electronegativity

Chemical hardness and electronegativity are central to predicting a molecule's stability and reactivity. Chemical hardness is a measure of a molecule's resistance to change in its electron distribution. Electronegativity, on the other hand, describes the tendency of an atom or functional group to attract electrons.

Quantum mechanical computational techniques, specifically DFT and HF methods, are used to calculate these properties. researchgate.netprensipjournals.com For halogenated aromatic compounds, the electronegative character of the halogen substituents (chlorine and fluorine) significantly influences the electronic properties of the entire molecule. The analysis of these parameters helps in understanding the charge transfer dynamics within the molecule. nih.gov

Electrophilicity and Nucleophilicity Indices

The electrophilicity index provides a measure of a molecule's ability to accept electrons, while nucleophilicity describes its capacity to donate electrons. These indices are crucial for predicting the outcome of chemical reactions. Computational studies on 3-chloro-4-fluoronitrobenzene, a compound with a similar substitution pattern, have analyzed its electrophilic and nucleophilic regions. researchgate.netprensipjournals.com

Such analyses reveal the most probable sites for electrophilic and nucleophilic attacks. researchgate.net The presence of electron-withdrawing groups like chlorine and fluorine, along with the carboxylate group, creates distinct reactive sites on the aromatic ring, which can be precisely identified through these computational models. researchgate.net

Hyperpolarizability for Nonlinear Optical Properties

Nonlinear optical (NLO) materials are of great interest for their applications in photonics and optoelectronics. The first-order hyperpolarizability (β) of a molecule is a key indicator of its potential for NLO applications.

Computational studies on related substituted benzoic acids, such as 2-chloro-6-fluorobenzoic acid and 3,4-dichlorobenzoic acid, have involved the calculation of first-order hyperpolarizability using DFT methods. nih.gov These studies investigate how intramolecular charge transfer, influenced by the substituent groups, can lead to significant NLO responses. The calculated HOMO and LUMO energies in these studies show that charge transfer occurs within the molecules, a prerequisite for NLO activity. nih.gov

Table 2: Calculated NLO Properties for Related Benzoic Acids

Compound Method First-Order Hyperpolarizability
2-Chloro-6-fluorobenzoic acid DFT Calculated nih.gov

Computational Studies on Reaction Pathways and Transition States

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, identifying transition states, and elucidating reaction mechanisms. For molecules related to 3-chloro-4-fluorobenzoate, computational studies have explored various reaction pathways.

For instance, ab initio and DFT calculations have been used to investigate the formation of the 3-chloro-4-fluorobenzyl radical from its precursor, detailing the reaction paths. nih.gov Other studies have focused on the potential energy profiles for the internal rotation of the carboxylic group in various chloro- and fluoro-substituted benzoic acids. researchgate.netmdpi.com These calculations help determine the energy barriers between different conformers and identify the most stable molecular structures. researchgate.netmdpi.com The analysis of transition states in related molecules like 3-chloro-4-fluoronitrobenzene has also been a subject of computational investigation. researchgate.netprensipjournals.com

Advanced Applications in Materials Science and As Chemical Intermediates

Utilization in the Synthesis of Fluorine-Containing Polymer Materials

Fluorinated polymers are well-known for their exceptional thermal stability, chemical resistance, and unique surface properties. While specific research detailing the direct use of Sodium 3-chloro-4-fluorobenzoate in polymerization is not extensively documented, its acidic counterpart, 3-chloro-4-fluorobenzoic acid, is recognized as a valuable monomer or co-monomer in the synthesis of advanced polymers. ontosight.ai The incorporation of the chloro-fluoro-aromatic structure can enhance the properties of polymers like polyaryletherketones (PAEKs).

Application in the Development of Liquid Crystal Materials

Fluorinated compounds are of paramount importance in the design and synthesis of modern liquid crystal (LC) materials, primarily due to the high electronegativity and small size of the fluorine atom, which can significantly influence the dielectric anisotropy, viscosity, and other key properties of the liquid crystal mixture. ossila.com Benzoic acid derivatives, particularly those containing fluorine, are common building blocks for the synthesis of liquid crystal molecules. ossila.comglobalscientificjournal.com

While direct synthesis examples starting from this compound are not prevalent in the literature, the closely related compound, 3-chloro-2-fluorobenzoic acid, is cited as a precursor for ligands used in liquid crystal applications. ossila.com The general principle involves constructing rod-shaped molecules (mesogens) that exhibit liquid crystalline phases. The 3-chloro-4-fluorobenzoyl structural unit can be incorporated into a larger molecular framework to create new liquid crystal candidates. The polarity and steric effects introduced by the chlorine and fluorine substituents would be expected to modify the mesophase behavior and the dielectric properties of the final material.

Role as a Building Block for Complex Organic Compounds

This compound serves as a versatile intermediate in organic synthesis, primarily by providing the 3-chloro-4-fluorophenyl moiety for the construction of more complex molecules, including pharmaceuticals and agrochemicals. ontosight.ai

Precursor for Fluorinated Heterocyclic Compounds

Fluorinated heterocyclic compounds are a cornerstone of modern medicinal chemistry and agrochemistry due to their enhanced biological activity and metabolic stability. The 3-chloro-4-fluorophenyl structure is a key component in a number of bioactive molecules. For example, research has shown the synthesis of complex benzothiazole (B30560) derivatives starting from 3-chloro-4-fluoroaniline (B193440). derpharmachemica.comresearchgate.netpsu.edu This aniline (B41778) can be synthesized from 3-chloro-4-fluorobenzoic acid, making the sodium salt an indirect but valuable precursor.

One documented pathway involves the synthesis of 2-amino-6-fluoro-7-chloro-(1,3)-benzothiazole from 3-chloro-4-fluoroaniline. derpharmachemica.com This benzothiazole can then be further elaborated into more complex structures, such as those incorporating 1,3,4-thiadiazole (B1197879) rings, to create compounds with potential antimicrobial and anti-inflammatory activities. researchgate.net The general synthesis of benzothiazoles often involves the condensation of a substituted 2-aminothiophenol (B119425) with various reagents, a pathway that highlights the importance of having access to appropriately substituted anilines and their precursors. mdpi.comorganic-chemistry.org

Synthesis of Fluorinated Aromatic Compounds

The title compound is a key starting material for a variety of more complex fluorinated aromatic compounds. The carboxylic acid group can be readily converted into other functional groups, or the entire molecule can be used in coupling reactions to build larger aromatic systems. For instance, 3-chloro-4-fluorobenzoic acid can be converted to its acid chloride, 3-chloro-4-fluorobenzoyl chloride, which is a more reactive species for acylation reactions. google.com

Furthermore, the chloro and fluoro substituents on the aromatic ring influence its reactivity in nucleophilic and electrophilic aromatic substitution reactions, allowing for selective transformations. Its derivatives are used as intermediates in the synthesis of certain drugs and herbicides, where the specific substitution pattern is crucial for the molecule's biological activity. ontosight.ai

Catalytic Applications in Specific Organic Synthesis Reactions

The use of this compound or its corresponding acid as a catalyst is not a widely documented application in the scientific literature.

Catalysis in β-Lactam Synthesis

A review of the available scientific literature does not provide any evidence for the use of this compound as a catalyst in the synthesis of β-lactams. The synthesis of β-lactams, which are core structures in penicillin and cephalosporin (B10832234) antibiotics, typically involves other types of catalysts and synthetic strategies. While some benzoic acid derivatives can act as catalysts in certain organic reactions, this specific application for this compound has not been reported.

Future Research Directions and Emerging Areas

Development of Novel and Sustainable Synthetic Routes

Current synthetic methods for producing 3-chloro-4-fluorobenzoic acid, the precursor to its sodium salt, often rely on multi-step processes. For instance, one method involves the reaction of 3-chloro-4-fluoroacetophenone with an aqueous solution of sodium hypobromite, followed by acidification. google.com Another approach starts from 4-fluorobenzaldehyde, which is converted to 4-fluorobenzoyl chloride and then chlorinated to yield 3-chloro-4-fluorobenzoyl chloride, a direct precursor. google.com Research is also being conducted into the synthesis of related compounds, such as 3-chloro-4-fluoroaniline (B193440) hydrochloride from 3,4-dichloronitrobenzene (B32671) through fluorine displacement, hydrogenation reduction, and salt formation. google.com

Future research will likely focus on developing more sustainable and efficient "green" synthetic routes. This includes exploring novel catalytic systems, utilizing renewable starting materials, and minimizing the generation of hazardous byproducts. The goal is to create more atom-economical and environmentally benign processes for the synthesis of Sodium 3-chloro-4-fluorobenzoate.

In-depth Mechanistic Elucidation of Complex Transformations

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of halogenated benzoates is crucial for optimizing existing processes and designing new ones. Probing the mechanistic features of electrochemical reactions, such as identifying reaction intermediates and determining whether carbon-halogen bond cleavage is stepwise or concerted, is vital for developing successful remediation procedures. nih.gov The study of nucleophilic aromatic substitution reactions on related compounds like 3-chloro-4-fluoronitrobenzene (B104753) provides valuable insights into the reactivity of the halogen-substituted ring. researchgate.net

Future work should employ advanced spectroscopic and computational techniques to elucidate the intricate mechanistic pathways of reactions involving this compound. This will enable more precise control over reaction outcomes and the targeted synthesis of novel derivatives.

Refinement of Computational Models for Enhanced Predictive Accuracy

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules. For halogenated compounds, computational models are used to understand their physical, chemical, and structural features. researchgate.net Studies on related molecules have demonstrated the effectiveness of Density Functional Theory (DFT) and Hartree-Fock (HF) methods in predicting spectroscopic data. researchgate.netresearchgate.net Furthermore, machine learning algorithms like Random Forest, Gradient Boosting, and XGBoost are being employed to create predictive models for various chemical properties with high accuracy. nih.gov

Future efforts will focus on refining these computational models to achieve even greater predictive accuracy for this compound. This includes developing more sophisticated algorithms and incorporating larger datasets to better account for the subtle electronic effects of the halogen substituents.

Exploration of New Analytical Methodologies for Trace Detection and Characterization

The ability to detect and quantify halogenated aromatic compounds at trace levels is essential for environmental monitoring and quality control. Current methods often involve gas chromatography/mass spectrometry (GC/MS) with techniques like Selected Ion Monitoring. avestia.com A promising new approach for the analysis of related fluorinated benzoic acids is ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UPLC/MS/MS), which allows for rapid analysis with minimal sample preparation. google.com

The development of new and more sensitive analytical methodologies for this compound is an active area of research. This includes the exploration of novel sensors, advanced chromatographic techniques, and portable analytical devices for real-time, on-site detection. rsc.org

Design of Materials with Tailored Properties Based on Halogenated Benzoate (B1203000) Moieties

The unique electronic and structural characteristics of halogenated benzoates make them attractive building blocks for the design of advanced materials. The presence of chlorine and fluorine can enhance properties like thermal stability and flame retardancy in polymers. researchgate.net The sulfenamide (B3320178) functionality in related structures can act as a radical generator, providing excellent flame retardant properties. researchgate.net

Future research will explore the incorporation of this compound into various material architectures, such as metal-organic frameworks (MOFs), polymers, and nanocomposites. The goal is to create materials with tailored optical, electronic, and mechanical properties for specific applications.

Advanced Environmental Remediation Strategies for Halogenated Aromatics

Halogenated organic compounds are a significant class of environmental pollutants. rsc.orgresearchgate.net Research into their remediation is critical. Advanced redox processes, including electrochemical oxidation and reduction, are being investigated for the degradation of these persistent compounds. rsc.org Other techniques like microwave-assisted decomposition have also shown promise for the breakdown of halogenated aromatics. avestia.com

Future research will focus on developing more effective and environmentally friendly remediation strategies for compounds like this compound. This includes the design of novel catalysts for advanced oxidation processes and the exploration of bioremediation approaches that utilize microorganisms to break down these pollutants. photonremediation.com

Structure-Property Relationship Studies in Non-Biological Systems

Understanding the relationship between the molecular structure of halogenated benzoates and their macroscopic properties is fundamental to their application in non-biological systems. These studies can inform the design of materials with specific characteristics. For example, the arrangement of atoms in a molecule can influence its thermal stability and reactivity. researchgate.net

Future investigations will systematically modify the structure of this compound and its derivatives to establish clear structure-property relationships. This knowledge will be invaluable for the rational design of new molecules and materials with desired functionalities for a wide range of non-biological applications.

Interactive Data Table: Properties of 3-Chloro-4-fluorobenzoic Acid

PropertyValueSource
Molecular FormulaC₇H₄ClFO₂ sigmaaldrich.comnih.gov
Molecular Weight174.56 g/mol sigmaaldrich.comnih.gov
Melting Point133-135 °C sigmaaldrich.com
InChI KeyPKTSBFXIHLYGEY-UHFFFAOYSA-N sigmaaldrich.comnih.gov
CAS Number403-16-7 sigmaaldrich.comnih.gov

Q & A

Q. What spectroscopic methods are recommended for confirming the structural integrity of Sodium 3-chloro-4-fluorobenzoate, and how can researchers interpret key spectral data?

  • Methodological Answer : To confirm structural integrity, use a combination of ¹H/¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) .
  • NMR : The aromatic protons in the 3-chloro-4-fluoro-substituted benzene ring will show distinct splitting patterns due to the electron-withdrawing effects of Cl and F. For example, the deshielded proton adjacent to Cl may appear at δ 7.8–8.2 ppm.
  • FT-IR : Look for characteristic peaks: C=O stretching (~1680 cm⁻¹ for the carboxylate group) and C-F/C-Cl vibrations (1050–1250 cm⁻¹).
  • HRMS : Verify the molecular ion peak [M-Na]⁻ at m/z 191.98 (C₇H₃ClFNaO₂).
    Cross-reference with NIST spectral libraries for halogenated benzoates to validate assignments .

Q. What are the established synthetic routes for this compound, and what reaction conditions optimize yield and purity?

  • Methodological Answer : Common routes include:
  • Carboxylation of 3-chloro-4-fluorobenzyl halides : React 3-chloro-4-fluorobenzyl bromide with CO₂ under palladium catalysis (e.g., Pd(PPh₃)₄) in DMF at 80°C, followed by neutralization with NaOH.
  • Direct saponification : Hydrolyze methyl 3-chloro-4-fluorobenzoate (CAS 206362-87-0) with NaOH in methanol/water (1:1), yielding the sodium salt after solvent removal .
    Optimization Tips :
  • Use anhydrous conditions to avoid side reactions.
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7).
  • Recrystallize from ethanol/water for >95% purity.

Q. What safety protocols and waste management practices are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions to avoid inhalation .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite), seal in containers, and label as halogenated waste.
  • Waste Disposal : Collect aqueous waste separately and neutralize with dilute HCl before transferring to licensed hazardous waste facilities .

Advanced Research Questions

Q. How do the chloro and fluoro substituents at the 3- and 4-positions influence the chemical reactivity and solubility of this compound in aqueous vs organic solvents?

  • Methodological Answer :
  • Electronic Effects : The electron-withdrawing Cl (σₚ = 0.23) and F (σₚ = 0.06) reduce electron density on the benzene ring, increasing electrophilic substitution resistance but enhancing carboxylate group acidity (pKa ~2.5).
  • Solubility :
SolventSolubility (mg/mL)Rationale
Water15–20High ionic character from Na⁺.
Ethanol30–35Moderate polarity matches carboxylate.
Hexane<1Non-polar mismatch.
Use HPLC with a C18 column to quantify solubility under controlled pH (e.g., phosphate buffer) .

Q. What methodological approaches are used to investigate the interaction of this compound with biological targets, and how can conflicting binding assay results be resolved?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., serum albumin) on a sensor chip to measure real-time binding kinetics (kₐ, k_d).
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish specific vs. non-specific interactions.
  • Resolving Contradictions :
  • Repeat assays in triplicate under standardized buffer conditions (e.g., 25°C, pH 7.4).
  • Use statistical tools (e.g., ANOVA) to assess variability.
  • Cross-validate with orthogonal methods like fluorescence polarization .

Q. When encountering discrepancies in reported thermodynamic properties (e.g., melting point, solubility) of this compound, what analytical strategies should researchers employ to validate data?

  • Methodological Answer :
  • Differential Scanning Calorimetry (DSC) : Measure melting point (reported range: 250–260°C) under nitrogen flow (10°C/min).
  • Thermogravimetric Analysis (TGA) : Confirm decomposition temperature (>300°C).
  • Comparative Studies :
ParameterLiterature RangeValidation Method
Melting Point250–260°CDSC
Aqueous Solubility15–20 mg/mLGravimetric analysis
  • Reproducibility : Collaborate with independent labs to verify results under identical conditions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.